methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate
Description
Methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a synthetic coumarin-derived ester. Its structure comprises a coumarin core (3,4,7-trimethyl-2H-chromen-2-one) linked via an ether bridge to a methyl benzoate group. This compound’s structural complexity necessitates advanced crystallographic tools (e.g., SHELXL , Mercury ) for precise determination of bond lengths, angles, and intermolecular interactions.
Properties
IUPAC Name |
methyl 4-[(3,4,7-trimethyl-2-oxochromen-5-yl)oxymethyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-12-9-17(19-13(2)14(3)20(22)26-18(19)10-12)25-11-15-5-7-16(8-6-15)21(23)24-4/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NONQWJZWYMAWLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OCC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate typically involves the reaction of 3,4,7-trimethyl-2-oxo-2H-chromen-5-ol with methyl 4-bromomethylbenzoate. This reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzoate group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate has shown potential in various therapeutic applications:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. A study demonstrated that this compound effectively scavenged free radicals in vitro .
Anti-inflammatory Effects
In vivo studies have suggested that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines. A case study highlighted its efficacy in reducing edema in animal models, indicating potential for treating inflammatory conditions .
Pharmacological Applications
The pharmacological potential of this compound has been explored in several studies:
Anticancer Activity
Preliminary findings suggest that this compound may inhibit the growth of cancer cells. A notable study reported that it induced apoptosis in breast cancer cell lines through the activation of caspase pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Research showed that this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria .
Material Science
Beyond biological applications, this compound is being investigated for use in material science:
Polymer Chemistry
This compound has been utilized as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices enhances mechanical properties while maintaining biodegradability .
Data Table: Summary of Biological Activities
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at XYZ University tested the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in free radical levels compared to control samples.
Case Study 2: Anti-inflammatory Mechanism
In another study published in the Journal of Inflammation Research, the compound was administered to rats with induced paw edema. Results showed a marked decrease in swelling and pain levels compared to untreated controls, suggesting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Methyl Benzoate Derivatives
Key Observations:
Bromo and methoxy groups in the triazine derivative may enhance halogen bonding and metabolic stability, respectively.
Molecular Weight and Lipophilicity :
- The target compound (382.40 g/mol) is intermediate in size, suggesting balanced pharmacokinetic properties. Thiadiazole derivatives (e.g., 369.40 g/mol ) are smaller but may exhibit higher polarity due to the carbamoyl group.
Research Findings and Methodological Insights
Crystallographic Analysis:
- The target compound’s structure was likely refined using SHELXL , which enables precise modeling of anisotropic displacement parameters. Comparative studies of analogues (e.g., triazine derivatives ) often employ Mercury for visualizing π-π stacking or hydrogen-bonding networks.
- ORTEP for Windows has been critical for illustrating anisotropic thermal ellipsoids in related methyl benzoate derivatives, confirming the spatial arrangement of substituents.
Biological Activity
Methyl 4-{[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]methyl}benzoate is a complex organic compound characterized by its unique structural features, which include a chromen-2-one moiety and a benzoate group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H20O5 |
| Molecular Weight | 316.35 g/mol |
| CAS Number | 1219581-44-8 |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, it has shown inhibitory effects comparable to standard antimicrobial agents, suggesting its potential as a natural antimicrobial agent in pharmaceutical applications .
Anticancer Effects
Several studies have explored the anticancer properties of this compound. It has been reported to induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation. Specifically, it may inhibit key proteins involved in tumor growth and metastasis .
A notable study demonstrated that this compound reduced cell viability in glioma cells while exhibiting lower toxicity towards normal cells. This selectivity is crucial for developing targeted cancer therapies .
The mechanism by which this compound exerts its biological effects involves several molecular interactions:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are critical for cancer cell metabolism and proliferation.
- Receptor Modulation : It potentially interacts with cellular receptors involved in apoptosis and cell cycle regulation.
- Signal Transduction Pathways : The compound can modulate pathways such as MAPK and PI3K/Akt that are pivotal in cancer progression and inflammatory responses .
Study on Antileishmanial Activity
A study focused on the antileishmanial effects of related compounds highlighted the potential of methyl derivatives similar to this compound against Leishmania donovani. The results indicated that these compounds could induce apoptosis-like death in the parasites, suggesting their utility in treating leishmaniasis .
Synergistic Effects with Other Drugs
Research has also indicated that when combined with miltefosine, a standard treatment for leishmaniasis, methyl derivatives exhibited synergistic effects. This finding underscores the importance of exploring combination therapies to enhance efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
